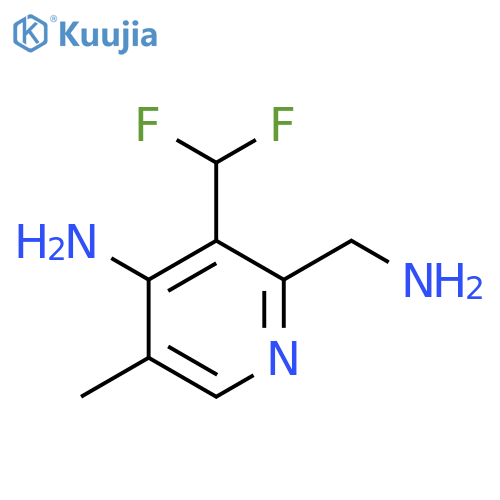

Cas no 1806918-18-2 (4-Amino-2-(aminomethyl)-3-(difluoromethyl)-5-methylpyridine)

4-Amino-2-(aminomethyl)-3-(difluoromethyl)-5-methylpyridine 化学的及び物理的性質

名前と識別子

-

- 4-Amino-2-(aminomethyl)-3-(difluoromethyl)-5-methylpyridine

-

- インチ: 1S/C8H11F2N3/c1-4-3-13-5(2-11)6(7(4)12)8(9)10/h3,8H,2,11H2,1H3,(H2,12,13)

- InChIKey: NDRNSBNUPTWJIT-UHFFFAOYSA-N

- ほほえんだ: FC(C1=C(C(C)=CN=C1CN)N)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 166

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 64.9

4-Amino-2-(aminomethyl)-3-(difluoromethyl)-5-methylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029067172-1g |

4-Amino-2-(aminomethyl)-3-(difluoromethyl)-5-methylpyridine |

1806918-18-2 | 97% | 1g |

$3,158.80 | 2022-03-31 | |

| Alichem | A029067172-250mg |

4-Amino-2-(aminomethyl)-3-(difluoromethyl)-5-methylpyridine |

1806918-18-2 | 97% | 250mg |

$960.00 | 2022-03-31 | |

| Alichem | A029067172-500mg |

4-Amino-2-(aminomethyl)-3-(difluoromethyl)-5-methylpyridine |

1806918-18-2 | 97% | 500mg |

$1,646.30 | 2022-03-31 |

4-Amino-2-(aminomethyl)-3-(difluoromethyl)-5-methylpyridine 関連文献

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

-

Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

4-Amino-2-(aminomethyl)-3-(difluoromethyl)-5-methylpyridineに関する追加情報

Introduction to 4-Amino-2-(aminomethyl)-3-(difluoromethyl)-5-methylpyridine (CAS No. 1806918-18-2)

4-Amino-2-(aminomethyl)-3-(difluoromethyl)-5-methylpyridine, identified by the chemical identifier CAS No. 1806918-18-2, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridine class, a family of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and pharmaceutical applications. The structural features of 4-Amino-2-(aminomethyl)-3-(difluoromethyl)-5-methylpyridine, particularly the presence of multiple functional groups such as amino, aminomethyl, and difluoromethyl substituents, contribute to its unique chemical properties and potential biological functions.

The aminomethyl group at the 2-position introduces a secondary amine functionality, which can participate in various chemical reactions, including condensation, alkylation, and acylation, making it a versatile building block for further chemical modifications. The difluoromethyl group at the 3-position is a key feature that enhances the metabolic stability and lipophilicity of the compound, which are critical factors in drug design. Additionally, the methyl group at the 5-position further influences the electronic properties of the pyridine ring, affecting its reactivity and interaction with biological targets.

In recent years, there has been growing interest in exploring novel pyridine derivatives for their potential therapeutic applications. The structural motif of 4-Amino-2-(aminomethyl)-3-(difluoromethyl)-5-methylpyridine has been investigated for its potential role in various pharmacological pathways. For instance, studies have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory responses and cancer progression. The amino groups present in the molecule can serve as anchors for further derivatization, allowing chemists to design more complex analogs with tailored biological activities.

One of the most compelling aspects of 4-Amino-2-(aminomethyl)-3-(difluoromethyl)-5-methylpyridine is its potential as a scaffold for drug discovery. The combination of electron-donating and electron-withdrawing groups around the pyridine ring creates a rich environment for interactions with biological targets. This has led to several research endeavors aimed at identifying derivatives of this compound that exhibit enhanced potency and selectivity. For example, recent studies have explored its utility in developing small-molecule inhibitors targeting kinases and other enzymes implicated in signal transduction pathways.

The difluoromethyl group is particularly noteworthy due to its ability to modulate pharmacokinetic properties such as solubility and metabolic stability. In drug development, such modifications are often employed to improve oral bioavailability and reduce susceptibility to enzymatic degradation. The presence of this group in 4-Amino-2-(aminomethyl)-3-(difluoromethyl)-5-methylpyridine suggests that it may be a valuable intermediate in the synthesis of novel therapeutics designed to overcome these challenges.

Furthermore, the aminomethyl functionality provides a site for conjugation with other biomolecules, such as peptides or carbohydrates, which can enhance target specificity or improve delivery mechanisms. This versatility makes 4-Amino-2-(aminomethyl)-3-(difluoromethyl)-5-methylpyridine an attractive candidate for use in biopharmaceutical applications where precise molecular engineering is required.

Recent advances in computational chemistry have also contributed to a deeper understanding of the interactions between 4-Amino-2-(aminomethyl)-3-(difluoromethyl)-5-methylpyridine and biological targets. Molecular docking studies have been employed to predict binding affinities and identify potential hotspots for structural optimization. These computational approaches have complemented experimental efforts by providing rapid screening of virtual libraries and guiding synthetic strategies toward more effective drug candidates.

The synthesis of 4-Amino-2-(aminomethyl)-3-(difluoromethyl)-5-methylpyridine presents unique challenges due to its complex structure. However, modern synthetic methodologies have enabled more efficient routes to this compound compared to earlier approaches. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have been particularly useful in constructing the desired pyridine core with high precision. These advancements have not only facilitated access to this compound but also paved the way for exploring related derivatives with improved properties.

In conclusion, 4-Amino-2-(aminomethy l)-3-(difluorometh yl)-5-meth ylpyridine (CAS No. 1806918-18-2) represents a promising compound in the realm of pharmaceutical chemistry. Its unique structural features offer multiple opportunities for further development into novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this molecule, it is likely that it will play an increasingly important role in drug discovery and development efforts worldwide.

1806918-18-2 (4-Amino-2-(aminomethyl)-3-(difluoromethyl)-5-methylpyridine) 関連製品

- 205598-51-2(H-D-Lys-NH2 Dihydrochloride)

- 2743431-73-2(5-3-(3-aminopropoxy)propoxy-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)

- 4890-01-1(1,3-BENZODIOXOLE-5-CARBOXYLIC ACID, 6-HYDROXY-)

- 1797710-13-4(N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzene-1-sulfonamide)

- 2026076-56-0(3-Piperidinecarboxylic acid, 3-methoxy-, 1,1-dimethylethyl ester)

- 2228048-37-9(tert-butyl 3-(1R)-1-amino-2-hydroxyethylpiperidine-1-carboxylate)

- 1261996-14-8([1,1'-Biphenyl]-4-ol, 2',4'-dichloro-3-methyl-)

- 1341334-78-8(6-(2-methylbutan-2-yl)oxyhexane-1-sulfonyl chloride)

- 1804764-20-2(4-(Difluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-acetonitrile)

- 1509012-61-6(4-(4-Methoxyphenyl)-3-methylbenzaldehyde)